Ponatinib Hydrochloride

Description

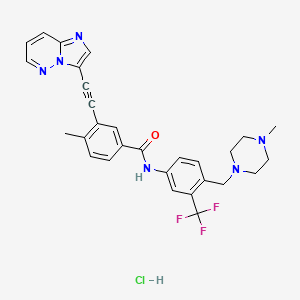

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F3N6O.ClH/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37;/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTNNZPNKQIADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28ClF3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149655 | |

| Record name | Ponatinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114544-31-8 | |

| Record name | Ponatinib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1114544318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ponatinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-y1)-methyl)-3-(trifluoromethyl)phenyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PONATINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96R6PU3D8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ponatinib Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponatinib hydrochloride, a third-generation tyrosine kinase inhibitor (TKI), represents a significant advancement in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases resistant to prior TKI therapies. Its efficacy is rooted in its potent, multi-targeted mechanism of action. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms through which ponatinib exerts its therapeutic effects. It details its primary target, the BCR-ABL oncoprotein, with a special focus on its ability to inhibit the formidable T315I "gatekeeper" mutation. Furthermore, this guide elucidates ponatinib's activity against a spectrum of other clinically relevant kinases and the consequent impact on downstream signaling pathways. Detailed experimental methodologies for key assays are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Signaling pathways and experimental workflows are visualized through detailed diagrams to provide a clear and comprehensive understanding of ponatinib's mechanism of action.

Introduction

The chimeric oncoprotein BCR-ABL, a constitutively active tyrosine kinase, is the pathogenic driver in CML and a subset of ALL. The development of TKIs targeting the ATP-binding site of the ABL kinase domain has revolutionized the treatment of these malignancies. However, the emergence of resistance, primarily through point mutations in the ABL kinase domain, has posed a significant clinical challenge. The T315I mutation, in particular, confers resistance to first and second-generation TKIs by sterically hindering drug binding. Ponatinib was rationally designed to overcome this and other resistance mechanisms.[1] Its unique chemical structure, featuring a carbon-carbon triple bond, allows it to bind effectively to both native and mutated forms of BCR-ABL, including the T315I variant.[2] Beyond BCR-ABL, ponatinib exhibits broad-spectrum activity against other tyrosine kinases implicated in oncogenesis, qualifying it as a multi-targeted TKI.[3]

Molecular Mechanism of Action

Primary Target: BCR-ABL Kinase Inhibition

Ponatinib is a potent, ATP-competitive inhibitor of the ABL tyrosine kinase.[4] Its primary mechanism involves binding to the kinase domain of BCR-ABL, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling cascades that drive leukemic cell proliferation and survival.[4] A key feature of ponatinib is its high-affinity binding to the inactive "DFG-out" conformation of the ABL kinase.[5]

A critical aspect of ponatinib's design is its ability to overcome the T315I mutation. This mutation, where threonine is replaced by the bulkier isoleucine at the "gatekeeper" position, prevents the binding of other TKIs. Ponatinib's ethynyl linkage allows it to accommodate the isoleucine side chain through van der Waals interactions, restoring inhibitory activity.[1]

Off-Target Kinase Inhibition

In addition to its potent activity against BCR-ABL, ponatinib inhibits a range of other tyrosine kinases that are often dysregulated in cancer. This multi-targeted profile contributes to its broad anti-tumor activity but may also be associated with certain adverse effects. Key off-targets include:

-

Fibroblast Growth Factor Receptors (FGFRs): Ponatinib potently inhibits all four members of the FGFR family (FGFR1-4).[3] Dysregulation of FGFR signaling is implicated in various solid tumors and hematological malignancies.[6]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, particularly VEGFR2, ponatinib can suppress angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[7][8]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFR signaling can impact tumor cell proliferation and the tumor microenvironment.[3]

-

SRC Family Kinases (SFKs): Ponatinib inhibits SRC, a non-receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration.[3]

-

Other Kinases: Ponatinib also shows inhibitory activity against KIT, RET, FLT3, and TIE2, among others.[9]

Quantitative Data: Kinase Inhibition Profile

The following tables summarize the in vitro inhibitory activity of ponatinib against a panel of kinases, providing a quantitative basis for its mechanism of action.

Table 1: Inhibitory Activity (IC50) of Ponatinib against BCR-ABL and its Mutants

| Kinase Target | IC50 (nM) |

| Native BCR-ABL | 0.37 - 0.5[6][10] |

| T315I | 2.0 - 11[1][10] |

| G250E | 0.30 - 0.44[10] |

| E255K | 0.30 - 0.44[10] |

| Y253H | 0.30 - 0.44[10] |

| M351T | 0.30 - 0.44[10] |

| H396P | 0.30 - 0.44[10] |

| E255V/T315I (Compound Mutant) | 425[1] |

| G250E/T315I (Compound Mutant) | 49[1] |

| E255K/T315I (Compound Mutant) | 106[1] |

Table 2: Inhibitory Activity (IC50) of Ponatinib against Off-Target Kinases

| Kinase Target | IC50 (nM) |

| FGFR1 | 2.2[3] |

| FGFR2 | <40[3] |

| FGFR3 | <40[3] |

| FGFR4 | <40[3] |

| VEGFR2 | 1.5[3] |

| PDGFRα | 1.1[10] |

| SRC | 5.4[10] |

| KIT | 8 - 20[3] |

| FLT3 | 0.3 - 2[3] |

| RET | Not specified |

| TIE2 | Not specified |

| MEKK2 | 10 - 16[11] |

Impact on Downstream Signaling Pathways

By inhibiting its target kinases, ponatinib disrupts multiple downstream signaling pathways critical for cancer cell survival and proliferation.

BCR-ABL Signaling Pathway

Inhibition of BCR-ABL by ponatinib leads to the dephosphorylation of its downstream effectors, including:

-

CrkL: A key adaptor protein whose phosphorylation is a reliable marker of BCR-ABL activity.

-

STAT5: A transcription factor that promotes the expression of anti-apoptotic and pro-proliferative genes.

-

PI3K/AKT/mTOR Pathway: A central signaling cascade that regulates cell growth, survival, and metabolism.

-

RAS/RAF/MEK/ERK Pathway: A critical pathway that controls cell proliferation and differentiation.

The blockade of these pathways ultimately leads to cell cycle arrest and apoptosis in BCR-ABL-positive cells.[1]

Caption: Ponatinib inhibits BCR-ABL, blocking downstream signaling pathways and promoting apoptosis.

FGFR Signaling Pathway

Ponatinib's inhibition of FGFRs disrupts the activation of downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are also activated by FGFR signaling.[6] This is particularly relevant in tumors with FGFR aberrations, such as gene fusions or activating mutations.[3]

Caption: Ponatinib inhibits FGFR signaling, impacting cell proliferation and angiogenesis.

VEGFR Signaling Pathway

The anti-angiogenic effects of ponatinib are mediated through the inhibition of VEGFR2.[7] This leads to the suppression of downstream signaling molecules such as AKT, endothelial nitric oxide synthase (eNOS), and MAPKs (ERK and p38), which are crucial for endothelial cell proliferation, migration, and survival.[7][10]

Caption: Ponatinib inhibits VEGFR2, leading to the suppression of pro-angiogenic signaling.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of ponatinib.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of ponatinib on the enzymatic activity of a specific kinase.

-

Principle: A recombinant kinase is incubated with its substrate and ATP in the presence of varying concentrations of ponatinib. The amount of phosphorylated substrate is then quantified to determine the kinase activity.

-

Methodology:

-

Reaction Setup: In a microplate, combine the recombinant kinase (e.g., BCR-ABL, FGFR1), a specific peptide substrate, and ATP in a kinase reaction buffer.

-

Inhibitor Addition: Add serial dilutions of ponatinib or a vehicle control (e.g., DMSO) to the reaction wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a Z´-LYTE™ assay, which uses fluorescence resonance energy transfer (FRET), or by detecting the incorporation of radiolabeled ATP (32P-ATP).

-

Data Analysis: Plot the percentage of kinase inhibition against the ponatinib concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Caption: Workflow for an in vitro kinase assay to determine ponatinib's IC50.

Cell Viability Assay (MTS/MTT Assay)

This assay assesses the effect of ponatinib on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

-

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., K562, Ba/F3 expressing BCR-ABL) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of ponatinib or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Reagent Addition: Add the MTS or MTT reagent to each well and incubate for a further 1-4 hours.

-

Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the colored solution at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Caption: Workflow for a cell viability assay (MTS/MTT) to assess ponatinib's effect.

Western Blotting

This technique is used to detect the phosphorylation status of specific proteins in signaling pathways following treatment with ponatinib.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest, including antibodies that recognize only the phosphorylated form.

-

Methodology:

-

Cell Treatment and Lysis: Treat cells with ponatinib for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-BCR-ABL, total BCR-ABL, phospho-ERK, total ERK).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorophore that recognizes the primary antibody.

-

Detection: Detect the signal using a chemiluminescent substrate for HRP-conjugated antibodies or by fluorescence imaging.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Caption: General workflow for Western blotting to analyze protein phosphorylation.

Conclusion

This compound is a potent, multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action. Its ability to effectively inhibit both native and mutated forms of BCR-ABL, most notably the T315I mutant, has established it as a critical therapeutic option for patients with resistant CML and Ph+ ALL. Furthermore, its inhibitory activity against a range of other oncogenic kinases, including FGFRs and VEGFRs, contributes to its broad anti-cancer profile. A thorough understanding of its molecular interactions, impact on signaling pathways, and the methodologies used for its characterization is essential for researchers and clinicians working to optimize its use and develop the next generation of targeted cancer therapies. This technical guide provides a comprehensive overview to support these endeavors.

References

- 1. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]

- 3. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel multiple tyrosine kinase inhibitor ponatinib inhibits bFGF-activated signaling in neuroblastoma cells and suppresses neuroblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ponatinib exerts anti-angiogenic effects in the zebrafish and human umbilical vein endothelial cells via blocking VEGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. The BCR::ABL1 tyrosine kinase inhibitors ponatinib and nilotinib differentially affect endothelial angiogenesis and signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

Ponatinib Hydrochloride: A Technical Guide to Overcoming T315I Mutant BCR-ABL Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponatinib hydrochloride, a potent third-generation tyrosine kinase inhibitor (TKI), has revolutionized the treatment landscape for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases harboring the recalcitrant T315I mutation in the BCR-ABL fusion protein. This mutation confers broad resistance to first and second-generation TKIs, posing a significant clinical challenge. This technical guide provides an in-depth overview of ponatinib's mechanism of action, a compilation of its efficacy data against wild-type and mutant BCR-ABL, detailed experimental methodologies for its evaluation, and a summary of key clinical trial findings.

Introduction

The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, gives rise to the constitutively active BCR-ABL tyrosine kinase, the pathogenic driver of CML and a subset of ALL.[1][2] While TKIs like imatinib, nilotinib, and dasatinib have dramatically improved patient outcomes, the emergence of resistance, primarily through point mutations in the ABL kinase domain, remains a major hurdle.[3] The T315I "gatekeeper" mutation, involving the substitution of threonine with a bulkier isoleucine residue at position 315, sterically hinders the binding of these TKIs to the ATP-binding pocket, rendering them ineffective.[3][4]

Ponatinib was specifically designed through a structure-based drug design approach to overcome this challenge.[5] Its unique molecular structure, featuring a carbon-carbon triple bond, allows it to bind effectively to the ATP-binding site of both native and mutated BCR-ABL, including the T315I variant.[5] This guide delves into the technical aspects of ponatinib, providing a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

Ponatinib functions as an ATP-competitive inhibitor of the BCR-ABL kinase.[6] Its design allows for high-affinity binding to the kinase domain, distributed across multiple sites, which helps to overcome the loss of binding energy caused by single mutations.[5] The key feature for overcoming T315I resistance is a carbon-carbon triple bond linker that enables crucial interactions with the side chain of the isoleucine at position 315.[5] By occupying the ATP-binding site, ponatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that drive leukemic cell proliferation and survival.[6]

Signaling Pathway

The BCR-ABL oncoprotein activates a complex network of downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Ponatinib's inhibition of BCR-ABL kinase activity effectively shuts down these aberrant signals.

Quantitative Data: In Vitro Efficacy

The potency of ponatinib against various BCR-ABL mutants has been extensively characterized. The following table summarizes the 50% inhibitory concentration (IC50) values from preclinical studies.

| BCR-ABL Variant | Ponatinib IC50 (nM) | Reference(s) |

| Native (Wild-Type) | 0.37 | [7] |

| T315I | 2.0 | [7] |

| G250E | 0.4 | [8] |

| Q252H | 0.4 | [8] |

| Y253F | 0.4 | [8] |

| E255K | 0.5 | [8] |

| E255V | 36 | [8] |

| F317L | 0.4 | [8] |

| M351T | 0.3 | [8] |

| F359V | 0.4 | [8] |

| H396R | 0.4 | [8] |

| L248V | 0.3 | [8] |

| G250E/T315I | 49 | [8] |

| E255K/T315I | 106 | [8] |

| E255V/T315I | 425 | [8] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to evaluate the efficacy of ponatinib.

BCR-ABL Kinase Assay

Objective: To determine the direct inhibitory effect of ponatinib on the kinase activity of wild-type and mutant BCR-ABL.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant wild-type or mutant BCR-ABL kinase is used. A generic tyrosine kinase substrate, such as a biotinylated peptide (e.g., Abltide), is coated onto microtiter plates.

-

Inhibitor Incubation: Serial dilutions of ponatinib are pre-incubated with the kinase in a buffer containing ATP and MgCl2.

-

Kinase Reaction: The kinase/inhibitor mixture is added to the substrate-coated plates and incubated to allow for phosphorylation.

-

Detection: The level of phosphorylation is quantified using a labeled anti-phosphotyrosine antibody (e.g., horseradish peroxidase-conjugated) and a suitable substrate to generate a colorimetric or chemiluminescent signal.

-

Data Analysis: The signal intensity is measured, and IC50 values are calculated by fitting the data to a dose-response curve.

Cell Proliferation Assay (Ba/F3 Cells)

Objective: To assess the effect of ponatinib on the proliferation of cells dependent on BCR-ABL kinase activity for survival.

General Protocol:

-

Cell Culture: Murine pro-B Ba/F3 cells, which are dependent on interleukin-3 (IL-3) for survival, are engineered to express either wild-type or mutant BCR-ABL. This transformation renders them IL-3 independent.

-

Cell Seeding: The engineered Ba/F3 cells are seeded into 96-well plates in the absence of IL-3.

-

Compound Treatment: Cells are treated with a range of ponatinib concentrations.

-

Incubation: The plates are incubated for a defined period (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as MTS or CellTiter-Glo, which quantifies metabolic activity or ATP content, respectively.[1][3]

-

Data Analysis: The results are used to generate dose-response curves and calculate IC50 values for cell proliferation inhibition.

Western Blot Analysis of Downstream Signaling

Objective: To confirm that ponatinib inhibits the phosphorylation of downstream targets of BCR-ABL in a cellular context.

General Protocol:

-

Cell Lysis: CML cell lines (e.g., K562) or patient-derived cells are treated with ponatinib for various times and concentrations. The cells are then lysed to extract proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of downstream signaling proteins (e.g., p-CrkL, p-STAT5) and total protein as a loading control (e.g., β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore, and the signal is detected using an appropriate substrate or imaging system.

-

Analysis: The band intensities are quantified to determine the extent of phosphorylation inhibition.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of ponatinib in a living organism.

General Protocol:

-

Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human CML cells (e.g., K562 or Ba/F3 expressing T315I BCR-ABL).

-

Tumor Growth and Treatment: Once tumors are established (for subcutaneous models) or leukemia is systemic (for intravenous models), the mice are treated with ponatinib (administered orally) or a vehicle control.

-

Monitoring: Tumor volume is measured regularly (for subcutaneous models), and the overall health and survival of the mice are monitored.

-

Endpoint Analysis: At the end of the study, tumors can be excised and weighed, and tissues can be collected for further analysis (e.g., western blotting, immunohistochemistry). Survival data is analyzed using Kaplan-Meier curves.

Clinical Efficacy

The clinical development of ponatinib has been primarily shaped by the pivotal Phase 2 PACE (Ponatinib Ph+ ALL and CML Evaluation) and the Phase 2 OPTIC (Optimizing Ponatinib Treatment in CML) trials.

PACE Trial

The PACE trial was a single-arm, open-label, international study that enrolled 449 patients with CML or Ph+ ALL who were resistant or intolerant to dasatinib or nilotinib, or who had the T315I mutation.[9][10] Patients were started on 45 mg of ponatinib once daily.

Key Efficacy Endpoints in Chronic Phase CML (CP-CML) Patients (5-year follow-up):

| Endpoint | Overall CP-CML (n=267) | CP-CML with T315I (n=64) | Reference(s) |

| Major Cytogenetic Response (MCyR) | 60% | 70% | [10] |

| Complete Cytogenetic Response (CCyR) | 53% | Not specified | [11] |

| Major Molecular Response (MMR) | 40% | Not specified | [10] |

| 5-year Overall Survival | 73% | Not specified | [10] |

OPTIC Trial

The OPTIC trial was a randomized, open-label, phase 2 study designed to optimize the starting dose of ponatinib in patients with resistant CP-CML.[12] Patients were randomized to starting doses of 45 mg, 30 mg, or 15 mg daily, with a dose reduction to 15 mg upon achieving ≤1% BCR-ABL1IS.[12][13]

Primary Endpoint (Achievement of ≤1% BCR-ABL1IS at 12 months):

| Starting Dose Cohort | % of Patients Achieving ≤1% BCR-ABL1IS | Reference(s) |

| 45 mg (reduced to 15 mg on response) | 44.1% | [13][14] |

| 30 mg (reduced to 15 mg on response) | 29.0% | [13][14] |

| 15 mg | 23.1% | [13][14] |

The OPTIC trial demonstrated that a starting dose of 45 mg daily, with a reduction to 15 mg upon achieving a response, provides the optimal benefit-risk profile.[7][12]

Conclusion

This compound stands as a testament to the power of rational drug design in overcoming significant mechanisms of drug resistance. Its ability to potently inhibit the T315I mutant BCR-ABL kinase has provided a crucial therapeutic option for patients with limited alternatives. The comprehensive preclinical and clinical data underscore its efficacy. Ongoing research and dose-optimization strategies, as highlighted in the OPTIC trial, continue to refine its clinical application, balancing its potent anti-leukemic activity with its safety profile. This technical guide provides a foundational understanding of ponatinib for the scientific community, aiming to support further research and development in the field of targeted cancer therapy.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. The BCR-ABL inhibitor ponatinib inhibits platelet immunoreceptor tyrosine-based activation motif (ITAM) signaling, platelet activation and aggregate formation under shear - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cda-amc.ca [cda-amc.ca]

- 6. BCR-ABL1 kinase domain mutations: methodology and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ICLUSIG (ponatinib) Pace Trial [iclusig.com]

- 10. Ponatinib efficacy and safety in Philadelphia chromosome-positive leukemia: final 5-year results of the phase 2 PACE trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ponatinib as first-line treatment for patients with chronic myeloid leukaemia in chronic phase: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. Ponatinib dose-ranging study in chronic-phase chronic myeloid leukemia: a randomized, open-label phase 2 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validate User [ashpublications.org]

The Discovery and Synthesis of Ponatinib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponatinib hydrochloride, marketed as Iclusig®, is a potent third-generation tyrosine kinase inhibitor (TKI) engineered to overcome resistance to earlier-generation TKIs in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its discovery marked a significant advancement in targeted cancer therapy, particularly for patients harboring the T315I "gatekeeper" mutation, which confers resistance to imatinib and second-generation TKIs.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and a detailed, multi-step synthesis of this compound. Furthermore, it outlines the experimental protocols for key assays utilized in its preclinical evaluation, including kinase inhibition and cell proliferation assays.

Introduction: The Challenge of TKI Resistance

The development of imatinib revolutionized the treatment of CML by targeting the constitutively active BCR-ABL tyrosine kinase, the product of the Philadelphia chromosome translocation.[3] However, the emergence of resistance, primarily through point mutations in the ABL kinase domain, necessitated the development of second-generation TKIs such as dasatinib and nilotinib.[2] While effective against many imatinib-resistant mutants, these agents remained ineffective against the T315I mutation, where a threonine residue is replaced by a bulkier isoleucine at the gatekeeper position, sterically hindering drug binding.[4]

The discovery of ponatinib (formerly AP24534) by ARIAD Pharmaceuticals was the result of a structure-guided drug design campaign aimed at creating a pan-BCR-ABL inhibitor capable of overcoming T315I-mediated resistance.[5] Ponatinib's unique chemical scaffold, featuring a carbon-carbon triple bond, allows it to accommodate the bulky isoleucine residue at the T315I position while maintaining potent inhibitory activity against native BCR-ABL and other clinically relevant mutants.[6]

Mechanism of Action

Ponatinib is a multi-targeted kinase inhibitor that potently inhibits the activity of BCR-ABL kinase by binding to the ATP-binding site.[7] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive malignant cell proliferation and survival.[8] A key feature of ponatinib's mechanism is its ability to bind to both the active ("DFG-in") and inactive ("DFG-out") conformations of the ABL kinase domain, contributing to its broad activity against various mutants.[7]

The following diagram illustrates the signaling pathway inhibited by ponatinib:

References

- 1. qingmupharm.com [qingmupharm.com]

- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

- 4. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US20160362411A1 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]

- 7. 3-ETHYNYL-BENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 8. 3-Ethynyl-4-methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]

Chemical properties and stability of ponatinib hydrochloride

An In-depth Technical Guide on the Chemical Properties and Stability of Ponatinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, a potent multi-targeted tyrosine kinase inhibitor. The information is curated for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data, detailed experimental protocols, and a clear visualization of its molecular interactions.

Chemical and Physical Properties

This compound is the salt form of ponatinib, an orally bioavailable inhibitor.[1] It presents as an off-white to yellow powder.[2][3] A summary of its key chemical and physical properties is provided below.

| Property | Value | Reference(s) |

| IUPAC Name | 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;hydrochloride | [1] |

| Molecular Formula | C₂₉H₂₇F₃N₆O·HCl | [2][4] |

| Molecular Weight | 569.02 g/mol | [1][2][3] |

| Appearance | Off-white to Yellow Powder | [2][3] |

| Melting Point | 265.5-267.6°C | [2] |

| pKa | 2.77 and 7.8 | [3] |

| Solubility (Aqueous) | Highly soluble at pH < 1.7; Slightly soluble at pH 1.7-2.7; Insoluble at pH > 2.7 | [3][5] |

| Solubility (pH 1.7) | 7790 mcg/mL | [3] |

| Solubility (pH 2.7) | 3.44 mcg/mL | [3] |

| Solubility (pH 7.5) | 0.16 mcg/mL | [3] |

| Solubility (Organic) | DMSO: ~11 mg/mL; Dimethyl formamide: ~2 mg/mL; Ethanol: Slightly soluble | [4][6] |

Stability Profile

The stability of this compound has been investigated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[7][8]

| Stress Condition | Methodology | Observations | Reference(s) |

| Acidic Hydrolysis | 1 M HCl at 60°C for 5 days | Degradation observed. | [7][9] |

| Alkaline Hydrolysis | 1 M NaOH at 60°C for 7 hours | Degradation observed. Impurity-C is formed as a degradation product. | [7] |

| Oxidative | 3% H₂O₂ at room temperature for 2 hours | Degradation observed. A novel compound, impurity-B, is generated. | [7] |

| Thermal | Solid-state at 150°C for 6 days | Degradation observed. | [7][9] |

| Photolytic | 4,500 lx for 20 days | Degradation observed. | [7][9] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. The following sections outline the protocols used for forced degradation testing and the analytical method for quantification.

Forced Degradation Study Protocol

Forced degradation studies were conducted to assess the stability of ponatinib under various stress conditions. A general workflow is depicted below, followed by specific conditions.[7]

-

Acid Degradation: A 10 mg sample of ponatinib is dissolved in 10 mL of methanol, combined with a 1 M hydrochloric acid solution, and reacted at 60°C for 5 days.[7][9]

-

Alkaline Degradation: A sample is treated with 1 M sodium hydroxide (NaOH) and reacted at 60°C for 7 hours. The solution is then neutralized with 1 M HCl.[7][9]

-

Oxidative Degradation: The ponatinib solution is treated with a 3% hydrogen peroxide (H₂O₂) solution for 2 hours.[7][9]

-

Thermal Degradation: A solid sample of ponatinib undergoes heat degradation at 150°C for 6 days.[7][9]

-

Photodegradation: A sample is exposed to an LED tube with an intensity of 4,500 lx for 20 days.[7][9]

Following the stress period, samples are appropriately diluted, typically with a methanol/water mixture, for subsequent analysis.[7]

Stability-Indicating HPLC Method

A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed to separate ponatinib from its process-related and degradation impurities.[7]

| Parameter | Specification |

| Chromatographic Column | Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm) |

| Mobile Phase A | Water and acetonitrile (9:1) containing 2 mM potassium dihydrogen phosphate and 0.4% triethylamine, adjusted to pH 2.4 |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 250 nm |

| Injection Volume | 10 μL |

This method demonstrated high specificity, sensitivity, linearity, precision, accuracy, and robustness, making it suitable for quality control and stability assessment of ponatinib.[7][9]

Mechanism of Action and Signaling Pathways

Ponatinib is a multi-targeted kinase inhibitor, with its primary target being the BCR-ABL tyrosine kinase, including mutated forms that confer resistance to other inhibitors.[10][11]

Inhibition of BCR-ABL Signaling

The hallmark of chronic myeloid leukemia (CML) is the Philadelphia chromosome, which produces the abnormal BCR-ABL fusion protein.[12] This protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation. Ponatinib is an ATP-competitive inhibitor that binds to the ATP-binding site of the BCR-ABL kinase domain, including the gatekeeper T315I mutant, thereby blocking its activity and halting downstream signaling pathways that lead to leukemic cell growth.[12][13]

Inhibition of Other Kinase Pathways

Ponatinib's efficacy is enhanced by its ability to inhibit other tyrosine kinases involved in tumor growth and angiogenesis. Studies have shown that ponatinib inhibits pathways downstream of FGFR1, such as PI3K/AKT/mTOR and JAK/STAT3, which are implicated in neuroblastoma cell proliferation and survival.[14]

Off-Tumor Effects: Notch-1 Signaling and Vascular Toxicity

While therapeutically beneficial in cancer cells, ponatinib can have "on-target, off-tumor" effects. A significant concern is vascular toxicity, which has been linked to the hyperactivation of the Notch-1 signaling pathway in endothelial cells.[15][16] This leads to inhibited endothelial survival, reduced angiogenesis, and increased apoptosis, contributing to adverse vascular events.[15][17]

Conclusion

This compound is a chemically stable compound with well-defined physical properties. Its solubility is highly pH-dependent, a critical factor for formulation and bioavailability. Forced degradation studies have identified the conditions under which the molecule degrades, and validated analytical methods are available for its quality control. The potent inhibitory activity of ponatinib against BCR-ABL and other kinases underpins its clinical efficacy, while off-tumor effects, such as those mediated by the Notch-1 pathway, highlight important areas for ongoing research and clinical monitoring. This guide provides foundational data and methodologies to support further development and investigation of this important therapeutic agent.

References

- 1. This compound | C29H28ClF3N6O | CID 46908927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Analytica Chemie [analyticachemie.in]

- 3. tga.gov.au [tga.gov.au]

- 4. caymanchem.com [caymanchem.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ponatinib - Wikipedia [en.wikipedia.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. Ponatinib Induces Vascular Toxicity through the Notch-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Ponatinib Hydrochloride: A Comprehensive Kinase Inhibition Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ponatinib hydrochloride, marketed as Iclusig®, is a potent, orally administered multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It was initially developed to target the BCR-ABL tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[3][4] A key feature of ponatinib is its efficacy against the T315I "gatekeeper" mutation within the BCR-ABL kinase domain, which confers resistance to other first and second-generation TKIs.[2][3][5] Structurally designed with a carbon-carbon triple bond, ponatinib can effectively bind to the ATP-binding site of both native and mutated BCR-ABL, including the T315I variant.[1][5] Beyond BCR-ABL, ponatinib exhibits a broad inhibition profile, targeting various other kinases involved in critical cellular processes such as cell growth, survival, and angiogenesis.[3][4][6] This guide provides a detailed technical overview of ponatinib's kinase inhibition profile, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Quantitative Kinase Inhibition Profile

Ponatinib demonstrates potent inhibitory activity across a wide spectrum of kinases at nanomolar concentrations. Its pan-inhibitory nature is a key aspect of its efficacy and also contributes to its toxicity profile. The following tables summarize the half-maximal inhibitory concentration (IC50) values of ponatinib against various kinases as determined by in vitro biochemical and cell-based assays.

Table 1: Ponatinib IC50 Values against ABL and its Mutants

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| Native ABL | 0.37 | Cell-free | [7][8][9] |

| ABL T315I Mutant | 2.0 | Cell-free | [1][4][7][9] |

| Other ABL Mutants | 0.30 - 0.44 | Cell-free | [4][7][9] |

| Ba/F3 cells (BCR-ABL) | 0.5 | Cell-based | [8][9] |

| Ba/F3 cells (BCR-ABL T315I) | 11 | Cell-based | [7][9] |

| Other BCR-ABL Mutants | 0.5 - 36 | Cell-based | [7][9] |

Table 2: Ponatinib IC50 Values against Other Key Kinases

| Kinase Family | Kinase Target | IC50 (nM) | Assay Type | Reference |

| Receptor Tyrosine Kinases | PDGFRα | 1.1 | Cell-free | [7][8][9] |

| VEGFR2 | 1.5 | Cell-free | [7][8][9] | |

| FGFR1 | 2.2 | Cell-free | [7][8][9] | |

| FLT3 | 13 | Cell-free | [9] | |

| KIT | 13 | Cell-free | [9] | |

| RET | - | - | [4][6] | |

| TIE2 | - | - | [6] | |

| Src Family Kinases | Src | 5.4 | Cell-free | [7][8][9] |

| MAP Kinase Pathway | MEKK2 | 10 - 16 | Cell-free | [10] |

Note: IC50 values can vary between different studies and assay conditions. The data presented represents a compilation from multiple sources.

Modulated Signaling Pathways

Ponatinib's broad kinase inhibition profile allows it to disrupt multiple oncogenic signaling pathways simultaneously. Its primary mechanism involves competitive inhibition at the ATP-binding site of target kinases, thereby blocking downstream phosphorylation events crucial for cancer cell proliferation and survival.[3][5][11]

BCR-ABL Signaling Pathway

In CML and Ph+ ALL, the constitutively active BCR-ABL fusion protein drives uncontrolled cell proliferation and survival. Ponatinib directly binds to the ATP-binding pocket of BCR-ABL, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades that lead to leukemia.[5][11] This inhibition is effective even against the T315I mutant, which sterically hinders the binding of other TKIs.[3][5]

References

- 1. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Ponatinib | AP24534 | multi-targeted kinase inhibitor | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Identification of Ponatinib and Other Known Kinase Inhibitors with Potent MEKK2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Off-Target Kinase Profile of Ponatinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponatinib (Iclusig®) is a potent, third-generation tyrosine kinase inhibitor (TKI) engineered to overcome widespread resistance to previous generations of TKIs in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its design confers potent activity against the native BCR-ABL1 kinase and, crucially, all single-point mutations, including the highly resistant T315I "gatekeeper" mutation. However, this potency is accompanied by a broad off-target inhibition profile that contributes to both a complex adverse event profile, particularly cardiovascular toxicity, and potential therapeutic applications in other malignancies. This technical guide provides an in-depth review of the off-target kinases of ponatinib, presenting quantitative inhibitory data, detailed experimental methodologies for kinase profiling, and visualizations of key affected signaling pathways.

Introduction: Beyond BCR-ABL1

Ponatinib was rationally designed through a structure-based approach to fit into the ATP-binding pocket of the ABL1 kinase domain, incorporating a carbon-carbon triple bond that enables it to bypass the steric hindrance from the bulky isoleucine residue in the T315I mutant.[1] While this design was highly successful for its intended target, the structural similarities among kinase ATP-binding sites inevitably lead to the inhibition of other kinases. This polypharmacology is a critical aspect of its clinical character. Understanding the full spectrum of ponatinib's molecular targets is essential for managing its toxicity, predicting its efficacy in other diseases, and designing next-generation inhibitors with improved selectivity.[2]

Quantitative Kinase Inhibition Profile

The inhibitory activity of ponatinib has been extensively characterized using biochemical and cell-based assays. The following tables summarize its potency against its primary on-target kinase, BCR-ABL1 (and its mutants), and a wide array of off-target kinases.

On-Target Activity

Ponatinib demonstrates nanomolar to sub-nanomolar potency against the native BCR-ABL1 kinase and its clinically relevant mutants.

Table 1: On-Target Inhibitory Activity of Ponatinib against BCR-ABL1

| Target | Assay Type | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|

| Native ABL1 | Biochemical | 0.4 | [3][4] |

| Native BCR-ABL1 | Cell-based | 0.5 | [5] |

| ABL1 (T315I) | Biochemical | 2.0 | [3][4] |

| BCR-ABL1 (T315I) | Cell-based | 11 | [5] |

| ABL1 (Q252H) | Cell-based | 12 | [6] |

| ABL1 (Y253F) | Cell-based | 13 - 54 | [6] |

| ABL1 (E255K) | Cell-based | 14 - 110 | [6] |

| ABL1 (M351T) | Cell-based | 8 - 31 | [6] |

| ABL1 (H396P) | Cell-based | 11 - 54 |[6] |

Off-Target Kinase Activity

Ponatinib inhibits a broad spectrum of kinases across multiple families, including key regulators of angiogenesis, cell growth, and inflammation. This activity is believed to be a primary driver of its significant adverse effects.

Table 2: Off-Target Inhibitory Activity of Ponatinib

| Kinase Family | Target Kinase | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|

| VEGFR Family | VEGFR2 | 1.5 | [5][7] |

| PDGFR Family | PDGFRα | 1.1 | [5][7] |

| FGFR Family | FGFR1 | 2.2 | [5][7] |

| FGFR2 | 2 | [1] | |

| FGFR3 | 18 | [1] | |

| FGFR4 | 8 | [1] | |

| SRC Family | SRC | 5.4 | [5][7] |

| LYN | Potent Inhibition | [8] | |

| Other RTKs | KIT | 8 - 20 | [7] |

| FLT3 | 0.3 - 2 | [7] | |

| RET | Potent Inhibition | [7] | |

| TIE2 | Potent Inhibition | [3] |

| MAPK Pathway | MEKK2 | 10 - 16 |[9] |

Key Off-Target Signaling Pathways

The clinical toxicities of ponatinib, particularly arterial occlusive events and hypertension, are strongly linked to its inhibition of key signaling pathways involved in vascular homeostasis.[10]

VEGFR Signaling Pathway

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a major contributor to ponatinib's anti-angiogenic effects and its association with hypertension.[11][12] Ponatinib blocks VEGF-induced phosphorylation of VEGFR2 and its downstream effectors, including the PI3K/AKT and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[11]

Figure 1: Ponatinib Inhibition of the VEGFR2 Signaling Pathway.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptor (FGFR) signaling is vital for cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. Ponatinib is a potent pan-FGFR inhibitor, which contributes to its anti-tumor activity in malignancies driven by FGFR abnormalities but may also cause off-target toxicities.[1][13] It effectively blocks FGFR autophosphorylation and downstream signaling through pathways like RAS-MAPK and PLCγ.[10]

Figure 2: Ponatinib Inhibition of the FGFR Signaling Pathway.

SRC Family Kinase Signaling

SRC family kinases (SFKs) are non-receptor tyrosine kinases that act as crucial signaling nodes downstream of various receptors, including receptor tyrosine kinases (RTKs) and integrins. They regulate cell proliferation, survival, migration, and angiogenesis. Ponatinib is a potent inhibitor of SRC, which may contribute to its anti-cancer effects but also to off-target effects such as impaired platelet function.[8][14]

Figure 3: Ponatinib Inhibition of SRC Family Kinase Signaling.

Experimental Protocols for Kinase Profiling

Determining the kinase selectivity profile of a compound like ponatinib involves a multi-faceted approach, combining direct enzymatic assays with cell-based functional assays.

Biochemical Kinase Activity Assay (Radiometric)

This method is considered the "gold standard" for quantifying kinase activity and inhibition. It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[15]

Principle: The assay measures the incorporation of ³³P from [γ-³³P]ATP into a specific peptide or protein substrate by the target kinase. The amount of radioactivity incorporated is directly proportional to the kinase activity.

Methodology:

-

Reaction Setup: A reaction mixture is prepared in a microtiter plate containing reaction buffer (e.g., 20 mM HEPES), the kinase of interest, a specific substrate peptide, and cofactors (e.g., MgCl₂, MnCl₂).

-

Compound Addition: Test compounds (e.g., ponatinib) are added to the wells at various concentrations. A DMSO control (vehicle) is included.

-

Initiation: The kinase reaction is initiated by adding a solution containing ATP and [γ-³³P]ATP.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes) to allow for substrate phosphorylation.

-

Termination & Capture: The reaction is stopped by adding phosphoric acid. The reaction mixture is then transferred to a filter membrane (e.g., phosphocellulose) which binds the phosphorylated substrate.

-

Washing: The filter is washed multiple times to remove unincorporated [γ-³³P]ATP.

-

Detection: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to the DMSO control. IC₅₀ values are determined by fitting the data to a dose-response curve.

Figure 4: Workflow for a Radiometric Biochemical Kinase Assay.

Cell-Based Proliferation Assay

Cell-based assays are critical for confirming that an inhibitor can access its target within a cellular context and exert a biological effect. Proliferation assays using cell lines dependent on a specific kinase are commonly used.[16] The Ba/F3 murine pro-B cell line is frequently used as it is dependent on interleukin-3 (IL-3) for survival, but can be engineered to express a constitutively active kinase (e.g., BCR-ABL1 or an FGFR fusion), making its survival dependent on that kinase's activity.[7]

Principle: The survival and proliferation of engineered Ba/F3 cells become dependent on the activity of the expressed oncogenic kinase. Inhibition of this kinase by a compound like ponatinib leads to a loss of cell viability, which can be quantified.

Methodology:

-

Cell Culture: Ba/F3 cells engineered to express the kinase of interest are cultured in the absence of IL-3 to ensure dependence on the target kinase.

-

Cell Plating: Cells are seeded into 96-well or 384-well plates at a predetermined density (e.g., 3,000-5,000 cells/well).[17]

-

Compound Addition: A serial dilution of ponatinib is added to the wells. Appropriate controls, including a no-drug control and a control with parental Ba/F3 cells (cultured with IL-3), are included.

-

Incubation: The plates are incubated for a period of 48-72 hours to allow for effects on cell proliferation.[5]

-

Viability Measurement: Cell viability is assessed using a metabolic assay. Common methods include:

-

MTS/MTT Assay: Measures the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.

-

ATP-based Assay (e.g., CellTiter-Glo®): Measures the amount of ATP present, which is an indicator of metabolically active cells.[17]

-

-

Data Analysis: The signal (absorbance or luminescence) is measured using a plate reader. The results are normalized to the control wells, and IC₅₀ values are calculated from the dose-response curve, representing the concentration of ponatinib required to inhibit cell proliferation by 50%.

Figure 5: Workflow for a Ba/F3 Cell-Based Proliferation Assay.

Conclusion and Future Directions

Ponatinib is a powerful therapeutic agent whose clinical utility is defined by both its potent on-target activity against BCR-ABL1 and its broad off-target kinase inhibition profile. The inhibition of kinases such as VEGFR, FGFR, and SRC is directly linked to its most serious dose-limiting toxicities, particularly arterial occlusive events. However, this same polypharmacology presents an opportunity for drug repurposing in cancers driven by these off-target kinases. The data and methodologies presented in this guide underscore the critical importance of comprehensive kinase profiling in drug development. Future efforts in this field should focus on designing TKIs that retain the potent anti-T315I activity of ponatinib while minimizing interactions with kinases implicated in cardiovascular toxicity, thereby widening the therapeutic window and improving patient safety.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ClinPGx [clinpgx.org]

- 4. iclusig.com [iclusig.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The BCR-ABL inhibitor ponatinib inhibits platelet immunoreceptor tyrosine-based activation motif (ITAM) signaling, platelet activation and aggregate formation under shear - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Ponatinib and Other Known Kinase Inhibitors with Potent MEKK2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. oncotarget.com [oncotarget.com]

- 12. Ponatinib exerts anti-angiogenic effects in the zebrafish and human umbilical vein endothelial cells via blocking VEGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ponatinib suppresses the development of myeloid and lymphoid malignancies associated with FGFR1 abnormalities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural study of ponatinib in inhibiting SRC kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. The effects of ponatinib, a multi-targeted tyrosine kinase inhibitor, against human U87 malignant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Ponatinib Hydrochloride in Philadelphia Chromosome-Positive Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponatinib hydrochloride, a third-generation tyrosine kinase inhibitor (TKI), represents a significant advancement in the treatment of Philadelphia chromosome-positive (Ph+) leukemias, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Its potent, pan-BCR-ABL inhibitory activity, most notably against the gatekeeper T315I mutation that confers resistance to other TKIs, has established it as a critical therapeutic option for patients with refractory or resistant disease. This technical guide provides an in-depth overview of ponatinib's mechanism of action, clinical efficacy, resistance profiles, and management of adverse events. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and drug development efforts in this domain.

Mechanism of Action

Ponatinib is a multi-targeted tyrosine kinase inhibitor with potent activity against BCR-ABL1, the constitutively active tyrosine kinase that drives the pathogenesis of Ph+ leukemias.[1][2] The Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22, results in the fusion of the breakpoint cluster region (BCR) gene and the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene. The resulting BCR-ABL1 fusion protein is a constitutively active tyrosine kinase, driving uncontrolled proliferation of leukemic cells.[1][3]

Ponatinib binds to the ATP-binding site of the ABL kinase domain, effectively inhibiting its kinase activity and blocking downstream signaling pathways that promote cell growth and survival.[1][3] A key structural feature of ponatinib is a carbon-carbon triple bond, which enables it to bind effectively to the ABL kinase domain even in the presence of the T315I mutation.[4] This "gatekeeper" mutation, through a steric clash, prevents other TKIs from binding.[5] By inhibiting BCR-ABL1 and its various mutants, ponatinib induces apoptosis in Ph+ leukemia cells.[1]

Beyond BCR-ABL1, ponatinib also exhibits inhibitory activity against other tyrosine kinases, including members of the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR) families.[6]

Clinical Efficacy

The clinical utility of ponatinib has been demonstrated in several key clinical trials, most notably the Phase 2 PACE (Ponatinib Ph+ ALL and CML Evaluation) trial and the Phase 3 PhALLCON trial.

PhALLCON Trial: Newly Diagnosed Ph+ ALL

The PhALLCON trial was a randomized, open-label study comparing ponatinib to imatinib, both in combination with reduced-intensity chemotherapy, in adult patients with newly diagnosed Ph+ ALL.[7][8] The trial met its primary endpoint, demonstrating the superiority of ponatinib in achieving minimal residual disease (MRD)-negative complete remission (CR).[9][10]

Table 1: Efficacy Data from the PhALLCON Trial [8][9][10][11]

| Endpoint | Ponatinib (n=164) | Imatinib (n=81) | p-value |

| MRD-Negative Complete Remission (at end of induction) | 34.4% | 16.7% | 0.0021 |

| MRD-Negative at Any Time | 68% | 50% | - |

| Median Event-Free Survival (EFS) | Not Reached | 29.0 months | - |

PACE Trial: Resistant/Intolerant Ph+ Leukemia

The PACE trial was a single-arm, open-label, international, multicenter, phase 2 study that evaluated the efficacy and safety of ponatinib in patients with CML or Ph+ ALL who were resistant or intolerant to prior TKI therapy, or who harbored the T315I mutation.[2][4][12]

Table 2: Efficacy Data from the PACE Trial (5-Year Follow-up) [2][3][12]

| Patient Cohort | Endpoint | Response Rate |

| Chronic Phase CML (CP-CML) | Major Cytogenetic Response (MCyR) | 60% |

| Major Molecular Response (MMR) | 40% | |

| 5-Year Overall Survival | 73% | |

| Accelerated Phase CML (AP-CML) | Major Hematologic Response (MaHR) | 55% |

| Blast Phase CML (BP-CML) | Major Hematologic Response (MaHR) | 31% |

| Ph+ ALL | Major Hematologic Response (MaHR) | 41% |

Resistance to Ponatinib

While ponatinib is effective against single BCR-ABL1 mutations, including T315I, resistance can emerge through the development of compound mutations (two or more mutations on the same BCR-ABL1 allele).[13]

In Vitro Ponatinib IC50 Values Against BCR-ABL1 Mutants

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of ponatinib against various BCR-ABL1 mutants.

Table 3: Ponatinib IC50 Values for BCR-ABL1 Mutants [1][6][13]

| BCR-ABL1 Mutant | Ponatinib IC50 (nM) |

| Unmutated | 0.37 - 0.5 |

| T315I | 2.0 - 11 |

| G250E | 0.30 |

| E255K | 0.44 |

| Y253H | 0.30 |

| F359V | 0.44 |

| G250E/T315I | >200 |

| E255V/T315I | >200 |

| Y253H/F359V | 23.7 |

Adverse Events

The most common adverse events associated with ponatinib treatment include rash, abdominal pain, thrombocytopenia, headache, and dry skin.[2][12] A significant concern with ponatinib is the risk of arterial occlusive events (AOEs) and venous thromboembolic events (VTEs).[14][15]

Table 4: Common Adverse Events in the PACE Trial (All Grades) [2][5][12][15]

| Adverse Event | Frequency |

| Rash | 47% |

| Abdominal Pain | 46% |

| Thrombocytopenia | 46% |

| Headache | 43% |

| Dry Skin | 42% |

| Constipation | 41% |

| Arterial Occlusive Events | 25% |

| Venous Thromboembolic Events | 6% |

| Heart Failure | 9% |

Management of adverse events is critical and may involve dose reduction or interruption of therapy.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of ponatinib in Ph+ leukemia cell lines.

Materials:

-

Ph+ leukemia cell lines (e.g., K562, Ba/F3 expressing BCR-ABL1)

-

RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of ponatinib in complete medium.

-

Remove the medium from the wells and add 100 µL of the ponatinib dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[16][17][18][19]

BCR-ABL1 Kinase Inhibition Assay (ELISA-based)

This protocol measures the inhibition of BCR-ABL1 kinase activity by ponatinib.

Materials:

-

Recombinant BCR-ABL1 enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Biotinylated peptide substrate for ABL1

-

This compound

-

Streptavidin-coated 96-well plates

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Procedure:

-

Coat a streptavidin-coated 96-well plate with the biotinylated peptide substrate.

-

In a separate plate, prepare the kinase reaction by mixing recombinant BCR-ABL1 enzyme with varying concentrations of ponatinib in kinase buffer.

-

Add ATP to initiate the kinase reaction and incubate for a specified time (e.g., 30-60 minutes) at 30°C.

-

Transfer the kinase reaction mixture to the substrate-coated plate and incubate to allow for substrate phosphorylation.

-

Wash the plate to remove unbound components.

-

Add the anti-phosphotyrosine-HRP antibody and incubate.

-

Wash the plate again.

-

Add TMB substrate and incubate until a color develops.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at 450 nm using a plate reader.

-

The signal is inversely proportional to the kinase inhibition by ponatinib. Calculate the IC50 value from the dose-response curve.[20][21][22][23][24]

BCR-ABL1 Kinase Domain Mutation Analysis (Sanger Sequencing)

This protocol is for the detection of mutations in the BCR-ABL1 kinase domain.

Materials:

-

Patient-derived RNA from peripheral blood or bone marrow

-

Reverse transcriptase

-

PCR primers flanking the BCR-ABL1 kinase domain

-

Taq polymerase

-

dNTPs

-

PCR purification kit

-

Sequencing primers

-

BigDye Terminator v3.1 Cycle Sequencing Kit

-

Capillary electrophoresis-based DNA sequencer

Procedure:

-

Extract total RNA from the patient sample.

-

Perform reverse transcription to synthesize cDNA.

-

Amplify the BCR-ABL1 kinase domain from the cDNA using PCR with specific primers. A nested PCR approach can be used to increase sensitivity and specificity.[25][26]

-

Purify the PCR product.

-

Perform Sanger sequencing using forward and reverse sequencing primers and the BigDye Terminator kit.

-

Purify the sequencing products.

-

Analyze the sequencing products on a capillary electrophoresis-based DNA sequencer.

-

Align the obtained sequence with a reference BCR-ABL1 sequence to identify any mutations.[25][26][27]

Visualizations

Signaling Pathways

Caption: BCR-ABL1 signaling pathways and ponatinib inhibition.

Experimental Workflow: IC50 Determination

Caption: Workflow for determining ponatinib IC50 using an MTT assay.

Logical Relationship: Ponatinib Resistance

Caption: Logical relationship between ponatinib, mutations, and clinical outcome.

References

- 1. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ponatinib efficacy and safety in Philadelphia chromosome-positive leukemia: final 5-year results of the phase 2 PACE trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. PACE Efficacy Results in Ph+ ALL for ICLUSIG® (ponatinib) [iclusig.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. First-line Ph+ ALL Treatment | ICLUSIG® (ponatinib) [iclusig.com]

- 8. Ponatinib vs imatinib in patients with newly diagnosed Ph+ ALL: Results from the PhALLCON trial [lymphoblastic-hub.com]

- 9. S110: PHALLCON: A PHASE 3 STUDY COMPARING PONATINIB VERSUS IMATINIB IN NEWLY DIAGNOSED PH+ ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dr. Elias Jabbour Presents Ponatinib Data from Phase III PhALLCON Trial | Blood Cancers Today [bloodcancerstoday.com]

- 11. ascopubs.org [ascopubs.org]

- 12. Ponatinib efficacy and safety in Philadelphia chromosome–positive leukemia: final 5-year results of the phase 2 PACE trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Side-effects profile and outcomes of ponatinib in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. researchhub.com [researchhub.com]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 20. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 21. reactionbiology.com [reactionbiology.com]

- 22. qiagen.com [qiagen.com]

- 23. immunostep.com [immunostep.com]

- 24. rcostoya.com [rcostoya.com]

- 25. Mutation analysis of BCR-ABL1 kinase domain in chronic myeloid leukemia patients with tyrosine kinase inhibitors resistance: a Malaysian cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cda-amc.ca [cda-amc.ca]

- 27. Test Details - BCR-ABL Kinase Domain Mutations/ABL Sequencing (Qualitative) [knightdxlabs.ohsu.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Ponatinib Hydrochloride

Introduction

This compound, marketed as Iclusig®, is a potent, orally administered multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It was designed to inhibit the native BCR-ABL kinase and its mutated forms, which are hallmarks of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2][3] Notably, ponatinib is effective against the T315I gatekeeper mutation, which confers resistance to other TKIs.[4][5][6] Understanding the pharmacokinetic and metabolic profile of ponatinib is crucial for optimizing its efficacy and managing its toxicity profile, which includes a risk of vascular occlusive events, hepatotoxicity, and pancreatitis.[7][8] This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of ponatinib, supported by quantitative data, experimental methodologies, and pathway visualizations.

Pharmacokinetics

The pharmacokinetic profile of ponatinib has been characterized in both healthy volunteers and patients with hematologic malignancies.[9][10][11] Following oral administration, ponatinib is readily absorbed and extensively metabolized, with elimination occurring primarily through the feces.

Absorption

Ponatinib reaches peak plasma concentrations (Tmax) within approximately 4 to 6 hours after oral administration.[2][4][12] The absorption of ponatinib is not significantly affected by food. A study in healthy subjects demonstrated that the administration of a 45 mg dose with a high-fat or low-fat meal did not alter its bioavailability compared to a fasted state.[2][13] The aqueous solubility of ponatinib is pH-dependent, with lower solubility at higher pH.[4] While the absolute bioavailability in humans has not been determined, the drug exhibits dose-proportional increases in Cmax (maximum plasma concentration) and AUC (area under the concentration-time curve) within clinically relevant doses.[2]

Distribution

Ponatinib has a large apparent steady-state volume of distribution (Vd), estimated to be 1223 L in cancer patients receiving a 45 mg daily dose, which suggests extensive distribution into tissues.[1][4] Ponatinib is highly bound to plasma proteins, with over 99% bound in vitro.[4][12][14] In vitro studies have identified ponatinib as a weak substrate for the efflux transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][4] However, other research suggests that these transporters do not play a major role in its transport in CML cells.[15][16] Interestingly, ponatinib can inhibit the function of both ABCB1 and ABCG2, potentially affecting the disposition of co-administered drugs that are substrates of these transporters.[17][18]

Table 1: Summary of Ponatinib Pharmacokinetic Parameters

| Parameter | Value | Population/Conditions | Reference |

| Tmax (Time to Peak Concentration) | ~4-6 hours | Healthy Subjects & Patients | [2][4][12] |

| Cmax (Peak Plasma Concentration) | 73 ng/mL | Cancer Patients (45 mg single dose) | [4] |

| AUC (Area Under the Curve) | 1253 ng•hr/mL | Cancer Patients (45 mg single dose) | [4] |

| Steady-State Cmax | 77 ng/mL | Patients (45 mg daily) | [2] |

| Steady-State AUC(0-τ) | 1296 ng•hr/mL | Patients (45 mg daily) | [2] |

| Volume of Distribution (Vd) | 1223 L | Cancer Patients (45 mg daily) | [1][4] |

| Plasma Protein Binding | >99% | In vitro | [4][12][14] |

| Terminal Elimination Half-Life (t½) | ~24 hours | Cancer Patients (at steady state) | [4] |

| Radioactivity Elimination Half-Life (t½) | 66.4 hours | Healthy Males ([14C]ponatinib) | [5][19][20] |

Metabolism

Ponatinib undergoes extensive phase I and phase II metabolism, with at least 64% of a dose being metabolized.[4][14] The primary metabolic pathways include oxidation, demethylation, hydrolysis, and methylation.[5]

Enzymatic Pathways